methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[5,1-c][1,2,4]triazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrazole and triazine ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
- Pyrazolo[1,5-a]pyrimidines
- Thieno[2,3-b]pyridines
- 1,3,4-Thiadiazoles
Uniqueness
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-12(11-7-5-4-6-8-11)14-17-16-13(15(20)21-3)10(2)19(14)18-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZZXRNFRONIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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